![molecular formula C15H8FN3O3S B2503794 N-(4-氟苯并[d]噻唑-2-基)-5-(呋喃-2-基)异恶唑-3-甲酰胺 CAS No. 1203418-86-3](/img/structure/B2503794.png)

N-(4-氟苯并[d]噻唑-2-基)-5-(呋喃-2-基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

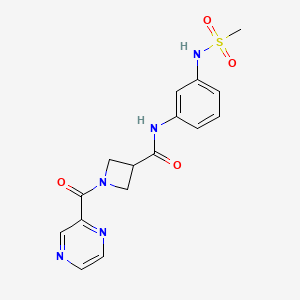

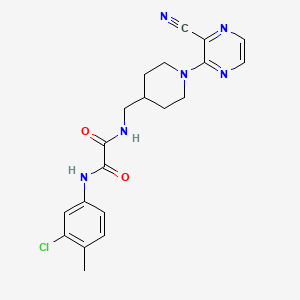

“N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that has been synthesized and investigated for its antimicrobial activity . It is a thiazole-based heterocyclic amide .

Synthesis Analysis

The compound was synthesized and its structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Molecular Structure Analysis

The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Chemical Reactions Analysis

The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms .科学研究应用

脱羧氟化

脱羧氟化是一个涉及去除羧基和向分子中添加氟原子的过程。Xi Yuan、Jian-Fei Yao 和 Zhen-Yu Tang(2017 年)的一项研究探索了富电子五元杂芳烃(如呋喃和异恶唑衍生物)的无过渡金属脱羧氟化,使用 Selectfluor。该方法可有效合成氟化化合物,由于其对分子的生物活性有影响,因此在药物化学中具有价值 (Yuan、Yao 和 Tang,2017 年).

杂环酰胺合成和生物活性

杂环化合物,如噻唑和呋喃,由于其多种生物活性而在药物研究中具有重要意义。Sukriye Cakmak 等人(2022 年)合成了一种基于噻唑的杂环酰胺并研究了其抗菌活性。他们的研究突出了这些化合物在开发新的抗菌剂中的潜力 (Cakmak 等人,2022 年).

杂环化合物的抗分枝杆菌活性

由于对现有药物的耐药性不断增加,寻找新的抗分枝杆菌剂至关重要。S. Kantevari 及其同事(2011 年)报道了衍生自二苯并[b,d]呋喃的新型六氢-2H-吡喃并[3,2-c]喹啉类似物的合成,并评估了它们的体外抗分枝杆菌活性。他们的研究结果有助于正在进行的识别结核病新治疗方案的努力 (Kantevari 等人,2011 年).

聚合物化学中的氟化受体基团系统

将氟原子和呋喃单元结合到聚合物中可以显着改变它们的性质,使其适用于各种应用。Deniz Çakal 及其同事(2021 年)合成了一系列供体-受体-供体阵列单体,将氟和呋喃作为给电子基团。这些材料表现出低带隙值和电致变色特性,表明它们在电子和光电器件中的效用 (Çakal 等人,2021 年).

呋喃-甲酰胺衍生物作为流感抑制剂

呋喃衍生物已显示出作为病毒感染抑制剂的潜力。Yu Yongshi 及其同事(2017 年)合成了一系列呋喃-甲酰胺衍生物,并评估了它们对甲型 H5N1 流感病毒的抑制活性,确定了具有显着抗病毒活性的化合物 (Yongshi 等人,2017 年).

未来方向

作用机制

Mode of Action

This compound interacts with its target, Topoisomerase I, by inhibiting its activity . It achieves this through a process known as DNA intercalation , where the compound inserts itself between the DNA base pairs, disrupting the normal functioning of the enzyme .

Result of Action

The result of the compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, and activation of caspase-3 . Additionally, it can induce mitochondrial dysfunction .

属性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKGSIYPHMRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole](/img/structure/B2503712.png)

![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2503714.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2503731.png)